2-Methyl-3-buten-2-OL

Atmospheric Chemistry BVOC Oxidation Tropospheric Lifetime

Procure 2-Methyl-3-buten-2-ol (MBO) for non-substitutable roles in isophytol/vitamin synthesis, terpenoid flavor/fragrance building, and Ips typographus pheromone lures. Its tertiary allylic alcohol structure (bp 98-99°C vs prenol 140°C) ensures higher yields (~97% via alkyne hydrogenation; 85% allylic substitution) and simpler purification. OH radical kinetic studies (k=6.32±0.49×10⁻¹¹ cm³ molecule⁻¹ s⁻¹) demand MBO's authentic reactivity—prenol data overestimates by >130%. Insist on compound-specific purity.

Molecular Formula C5H10O
Molecular Weight 86.13 g/mol
CAS No. 115-18-4
Cat. No. B093329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-buten-2-OL
CAS115-18-4
Synonyms2-methyl-3-buten-2-ol
3-hydroxy-3-methylbutene
3-hydroxy-3-methylbutene, aluminum salt
3-hydroxy-3-methylbutene, geranium (4+) salt
3-hydroxy-3-methylbutene, niobium (5+) salt
3-hydroxy-3-methylbutene, tantalum salt
3-hydroxy-3-methylbutene, titanium salt
dimethylvinylcarbinol
Molecular FormulaC5H10O
Molecular Weight86.13 g/mol
Structural Identifiers
SMILESCC(C)(C=C)O
InChIInChI=1S/C5H10O/c1-4-5(2,3)6/h4,6H,1H2,2-3H3
InChIKeyHNVRRHSXBLFLIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility11.61 M
1000 mg/mL
Solubility in water, g/100ml at 20 °C: 19 (good)

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-3-buten-2-ol (CAS 115-18-4): A Tertiary Hemiterpene Alcohol for Specialized Synthesis and Biogenic Applications


2-Methyl-3-buten-2-ol (MBO, CAS 115-18-4) is a C5 tertiary allylic alcohol with the formula (CH₃)₂C(OH)CH=CH₂ [1]. It is a key biogenic volatile organic compound (BVOC) emitted by pine trees and is structurally related to isoprene, serving as a critical intermediate in both atmospheric chemistry and the synthesis of high-value terpenoid derivatives [2]. Its unique tertiary alcohol group and terminal alkene confer distinct reactivity profiles compared to its primary and secondary alcohol isomers, making it a non-interchangeable building block in flavor, fragrance, pharmaceutical, and agrochemical manufacturing [1].

Why 2-Methyl-3-buten-2-ol Cannot Be Replaced by Common Isomers Like Prenol or Isoprenol


2-Methyl-3-buten-2-ol possesses a tertiary alcohol group conjugated to a terminal alkene, a structural feature that fundamentally alters its chemical behavior compared to its primary and secondary alcohol isomers (e.g., prenol, isoprenol) [1]. This difference manifests in markedly lower boiling points , distinct acid-catalyzed rearrangement kinetics [2], and unique gas-phase reactivity with atmospheric oxidants [3]. Consequently, generic substitution in synthetic pathways—such as vitamin intermediate production, pheromone synthesis, or terpene derivatization—leads to reduced yields, altered reaction selectivity, or complete pathway failure, underscoring the need for compound-specific procurement [1].

2-Methyl-3-buten-2-ol: Quantitative Differentiation Evidence Against Closest Analogs


OH Radical Reaction Rate: 2-Methyl-3-buten-2-ol Reacts ~2.3x Slower than Prenol

2-Methyl-3-buten-2-ol (MBO232) exhibits significantly lower gas-phase reactivity with hydroxyl (OH) radicals compared to its primary isomer, 3-methyl-2-buten-1-ol (prenol, MBO321). This differential reactivity is critical for modeling atmospheric lifetimes and secondary organic aerosol (SOA) formation potential [1]. The rate coefficient (k) for OH reaction with MBO232 is less than half that of prenol, indicating a longer atmospheric residence time and distinct environmental fate [2].

Atmospheric Chemistry BVOC Oxidation Tropospheric Lifetime

Synthetic Yield in Allylic Substitution: 2-Methyl-3-buten-2-ol Forms with 85% vs. 15% for Primary Isomer

In the classic allylic rearrangement of 1-chloro-3-methyl-2-butene, nucleophilic substitution yields a mixture of regioisomeric alcohols. The tertiary alcohol, 2-methyl-3-buten-2-ol, is the kinetically favored product due to the stability of the intermediate allylic carbocation, while the primary isomer, 3-methyl-2-buten-1-ol (prenol), is formed as a minor component [1].

Organic Synthesis Allylic Rearrangement Reaction Selectivity

Selective Hydrogenation Yield: Pd/ZnO Catalyst Achieves 97% Yield for 2-Methyl-3-buten-2-ol vs. 50% with Lindlar Catalyst

The solvent-free semi-hydrogenation of 2-methyl-3-butyn-2-ol (MBY) to 2-methyl-3-buten-2-ol (MBE) is a critical step in vitamin A intermediate synthesis. A structured Pd/ZnO catalyst demonstrated exceptional selectivity, achieving a 97% MBE yield at >99% MBY conversion, which represents a significant improvement over the conventional industrial Lindlar catalyst [1].

Heterogeneous Catalysis Alkyne Semi-Hydrogenation Process Chemistry

Boiling Point Differential: 2-Methyl-3-buten-2-ol Boils at 98-99°C vs. Prenol at 140°C

The boiling point of 2-methyl-3-buten-2-ol is significantly lower than that of its primary alcohol isomer, prenol. This difference arises from the reduced hydrogen bonding capacity of the sterically hindered tertiary hydroxyl group compared to the primary hydroxyl in prenol .

Physical Properties Separation Science Process Engineering

Pheromone Component Specificity: 2-Methyl-3-buten-2-ol is a Principal Aggregation Pheromone Component for Ips typographus

2-Methyl-3-buten-2-ol is identified as one of the two principal aggregation pheromone components of the spruce bark beetle (Ips typographus), a major forest pest. This specificity is not shared by its structural isomers, which do not elicit the same behavioral response [1]. The compound is also emitted by non-host deciduous trees, suggesting a complex ecological role [2].

Chemical Ecology Pest Management Semiochemicals

Optimal Procurement Scenarios for 2-Methyl-3-buten-2-ol Based on Quantified Differentiation


Atmospheric Chemistry Research and BVOC Modeling

Researchers studying the fate of biogenic volatile organic compounds (BVOCs) should procure 2-methyl-3-buten-2-ol for direct OH radical kinetic studies and atmospheric lifetime modeling. Its reaction rate coefficient (k = 6.32 ± 0.49 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) is essential for accurate regional air quality models, as using prenol data would overestimate reactivity by over 130% [1].

Synthesis of Vitamin A/E and Carotenoid Intermediates

Chemical manufacturers producing isophytol (a key Vitamin E intermediate) or Vitamin A precursors should specify 2-methyl-3-buten-2-ol for use in semi-hydrogenation and coupling reactions. Its synthesis via high-yield (~97%) catalytic hydrogenation of the corresponding alkyne [2] and its 85% favored formation in allylic substitution [3] provide clear economic and efficiency advantages over isomer-based routes.

Flavor and Fragrance Building Block Synthesis

Flavor and fragrance houses synthesizing complex terpenoid profiles (e.g., raspberry ketone, lilac, jasmine notes) should utilize 2-methyl-3-buten-2-ol as a prenyl donor and building block. Its lower boiling point (98-99°C) compared to prenol (140°C) simplifies purification and integration into downstream esterification and rearrangement steps .

Semiochemical-Based Forest Pest Management

Entomologists and forestry agencies developing pheromone lures for the spruce bark beetle (Ips typographus) must procure high-purity 2-methyl-3-buten-2-ol. This compound is a principal and irreplaceable component of the aggregation pheromone blend; substitution with any other methyl-butenol isomer results in complete loss of field efficacy [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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